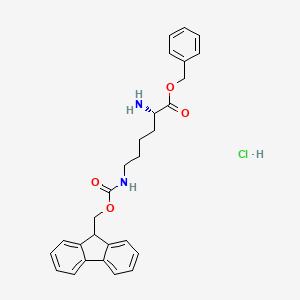

H-Lys(Fmoc)-Obzl.HCl

Descripción

H-Lys(Fmoc)-Obzl·HCl is a protected lysine derivative widely used in peptide synthesis. Its structure features:

- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group for temporary protection during solid-phase peptide synthesis (SPPS).

- Benzyl ester (Obzl) on the carboxyl group for acid-labile protection.

- HCl as a counterion to enhance solubility in polar solvents.

This compound enables precise control over lysine residue incorporation in peptides, particularly in SPPS workflows. Its orthogonal protection strategy (Fmoc for α-amino, Obzl for carboxyl) ensures compatibility with acid-sensitive resins and deprotection steps .

Propiedades

Fórmula molecular |

C28H31ClN2O4 |

|---|---|

Peso molecular |

495 g/mol |

Nombre IUPAC |

benzyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

InChI |

InChI=1S/C28H30N2O4.ClH/c29-26(27(31)33-18-20-10-2-1-3-11-20)16-8-9-17-30-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25;/h1-7,10-15,25-26H,8-9,16-19,29H2,(H,30,32);1H/t26-;/m0./s1 |

Clave InChI |

BAVCZPZJGNNEFW-SNYZSRNZSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Secuencia |

X |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Protecting Group Variations

Key Observations :

- Fmoc vs. Boc : Fmoc is base-labile, while Boc (tert-butyloxycarbonyl) requires strong acids (e.g., TFA) for removal. Fmoc/Boc orthogonality allows sequential deprotection in complex peptides .

- Obzl vs. OtBu : Benzyl esters (Obzl) are cleaved under mild acidic conditions (e.g., HBr/AcOH), whereas tert-butyl esters (OtBu) require stronger acids (e.g., TFA) .

Solubility and Stability

Research Findings :

- Fmoc-protected lysine derivatives exhibit pH-dependent self-assembly due to aromatic stacking of Fmoc groups, influencing optical properties and gelation behavior .

- Cyclo(Lys-Lys) with Fmoc forms organogels (minimum gelation concentration <1 wt%), whereas unprotected analogs lack this property .

Data Tables

Table 1: Comparative Analysis of Protecting Group Strategies

| Parameter | H-Lys(Fmoc)-Obzl·HCl | Fmoc-Lys(Boc)-OH | H-Lys(Z)-OtBu |

|---|---|---|---|

| α-Amino Deprotection | Piperidine (20% v/v) | Piperidine | H₂/Pd-C |

| Carboxyl Deprotection | HBr/AcOH | TFA | TFA |

| ε-Amino Reactivity | Free for conjugation | Boc-protected | Free |

| Typical Yield in SPPS | >90% | 85–90% | 75–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.